molecular formula C14H19N5 B4855327 7-isobutyl-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

7-isobutyl-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No. B4855327
M. Wt: 257.33 g/mol
InChI Key: MGUBFIJOXHAGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-isobutyl-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications. This compound has been studied extensively for its ability to modulate various biological pathways and its potential to treat a wide range of diseases.

Mechanism of Action

The mechanism of action of 7-isobutyl-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is not fully understood. However, it has been shown to modulate various biological pathways including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to inhibit the activity of certain enzymes such as COX-2 and MMP-9.
Biochemical and Physiological Effects
7-isobutyl-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the activity of certain enzymes involved in tumor growth and metastasis. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-isobutyl-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine in lab experiments is its ability to modulate various biological pathways. This makes it a useful tool for studying the underlying mechanisms of various diseases. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.

Future Directions

There are many potential future directions for research on 7-isobutyl-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine. One area of research could focus on its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could focus on its potential to treat viral infections such as HIV and hepatitis C. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

7-isobutyl-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, it has been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4,11,12-trimethyl-10-(2-methylpropyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5/c1-8(2)6-18-10(4)9(3)12-13(18)15-7-19-14(12)16-11(5)17-19/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUBFIJOXHAGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8,9-trimethyl-7-(2-methylpropyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-isobutyl-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-isobutyl-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 3
Reactant of Route 3
7-isobutyl-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 4
Reactant of Route 4
7-isobutyl-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 5
7-isobutyl-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 6
7-isobutyl-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

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